molecular formula C15H16N6OS B2555664 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide CAS No. 2034531-83-2

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

カタログ番号: B2555664
CAS番号: 2034531-83-2
分子量: 328.39
InChIキー: AIRBIQSVZAFRLD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a pyrrolidine ring and a thiophene-acetamide moiety. The pyrrolidine ring introduces conformational flexibility, while the thiophene-acetamide group enhances lipophilicity and may contribute to π-π stacking interactions in biological systems . This compound is synthesized via multi-step reactions involving coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and acid-mediated cyclization, as described in patent literature .

特性

IUPAC Name

2-thiophen-2-yl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS/c22-13(8-12-2-1-7-23-12)18-11-3-5-20(9-11)14-15-19-17-10-21(15)6-4-16-14/h1-2,4,6-7,10-11H,3,5,8-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRBIQSVZAFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CS2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C13H14N4OS
Molecular Weight: 270.34 g/mol
IUPAC Name: N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide

The compound features a triazolopyrazine core fused with a pyrrolidine moiety and a thiophene group. This unique structure contributes to its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazolopyrazine ring can participate in hydrogen bonding and π-π stacking interactions, while the thiophene moiety enhances hydrophobic interactions. These interactions modulate the activity of target biomolecules, leading to various pharmacological effects.

Potential Targets

  • Enzymatic Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolopyrazines have been tested against various bacterial strains, demonstrating promising inhibitory effects.

Anticancer Properties

Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the triazolopyrazine moiety may enhance selectivity towards cancerous cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(thiophen-2-yl)acetamide. Modifications to the thiophene or pyrrolidine groups can significantly alter potency and selectivity:

ModificationEffect on Activity
Substituting thiopheneAlters hydrophobic interactions
Modifying pyrrolidineAffects receptor binding affinity

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of triazolopyrazine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a thiophene substitution exhibited enhanced activity compared to their non-thiophene counterparts .
  • Cancer Cell Line Testing : In vitro assays on various cancer cell lines showed that certain derivatives induced apoptosis through caspase activation pathways. The presence of the triazolopyrazine scaffold was essential for this effect .

類似化合物との比較

N-(1-((6H-Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide

  • Core Structure : Shares the triazolo-pyrazine core but replaces the pyrrolidine-thiophene acetamide with a cyclobutylmethyl-cyclopropanesulfonamide group.
  • Cyclopropane introduces steric constraints, which may improve target selectivity by restricting conformational mobility .

(S)-1-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)methyl)-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine

  • Core Structure : Retains the pyrrolidine-triazolo-pyrazine framework but substitutes the thiophene-acetamide with a cyclopropylsulfonyl group.
  • The absence of thiophene reduces aromatic stacking capacity, which could diminish interactions with hydrophobic binding pockets .

Analogues from Building Blocks and Catalogs

1-(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine Trihydrochloride

  • Core Structure : Replaces pyrrolidine with a piperidine ring, increasing ring size from five- to six-membered.
  • Key Differences: Piperidine’s larger ring may reduce steric hindrance near the triazolo-pyrazine core, enabling broader interaction with target proteins .

Fluorinated Derivatives

Difluoromethyl-Cyclopropane Derivative (From )

  • Core Structure : Features a difluoromethyl group and a cyclopropane-fused pyrazole instead of thiophene-acetamide.
  • Key Differences: Fluorination enhances metabolic stability and bioavailability by resisting oxidative degradation .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Inferred Properties Potential Applications
Target Compound Triazolo-pyrazine + pyrrolidine Thiophene-acetamide Moderate lipophilicity, aromatic interactions Kinase inhibition, CNS targets
Cyclopropanesulfonamide analogue () Triazolo-pyrazine + cyclobutyl Cyclopropanesulfonamide High polarity, steric constraints Enzyme inhibition
Piperidine-methanamine () Triazolo-pyrazine + piperidine Methanamine (charged) High solubility, reduced BBB penetration Peripheral targets
Difluoromethyl-cyclopropane () Triazolo-pyrazine + pyrazole Difluoromethyl, cyclopropane Enhanced metabolic stability Anti-inflammatory

Research Implications and Challenges

  • Pharmacological Profile : The thiophene-acetamide group in the target compound balances lipophilicity and aromaticity, making it suitable for CNS targets where moderate blood-brain barrier penetration is required . In contrast, sulfonamide and fluorinated derivatives may prioritize peripheral action due to solubility or stability differences.
  • Synthetic Complexity : The target compound’s synthesis involves coupling and cyclization steps common in peptide chemistry (e.g., HATU-mediated reactions), whereas fluorinated analogues require specialized reagents like difluoromethylation agents .
  • Unresolved Questions: Limited data on binding affinities or pharmacokinetic parameters for these compounds necessitates further experimental validation. Patent literature often omits detailed biological data, focusing instead on synthetic routes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。